molecular formula C20H19ClN2OS2 B11591641 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate

Cat. No.: B11591641
M. Wt: 403.0 g/mol
InChI Key: JATKKVINBHBUSH-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro-substituted quinoline core and a diethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substitution is introduced via electrophilic aromatic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride .

The diethylcarbamodithioate group is then attached through nucleophilic substitution reactions. This step often involves the use of diethylamine and carbon disulfide under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium ethoxide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Hydroxyquinoline derivatives

    Substitution: Aminoquinoline, thioquinoline derivatives

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate stands out due to its unique combination of a chloro-substituted quinoline core and a diethylcarbamodithioate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19ClN2OS2

Molecular Weight

403.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C20H19ClN2OS2/c1-3-23(4-2)20(25)26-18-17(13-8-6-5-7-9-13)15-12-14(21)10-11-16(15)22-19(18)24/h5-12H,3-4H2,1-2H3,(H,22,24)

InChI Key

JATKKVINBHBUSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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